molecular formula C11H21NO2 B1406225 trans 4-Hydroxycyclohexanecarboxylic acid diethylamide CAS No. 1517060-73-9

trans 4-Hydroxycyclohexanecarboxylic acid diethylamide

Cat. No.: B1406225
CAS No.: 1517060-73-9
M. Wt: 199.29 g/mol
InChI Key: ZLWGAEHPNXCESM-UHFFFAOYSA-N
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Description

Trans 4-Hydroxycyclohexanecarboxylic acid diethylamide: is a chemical compound derived from trans 4-Hydroxycyclohexanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Hydroxycyclohexanecarboxylic acid diethylamide typically involves the reaction of trans 4-Hydroxycyclohexanecarboxylic acid with diethylamine. The process may include the following steps:

    Activation of the Carboxylic Acid Group: This can be achieved using reagents such as thionyl chloride or carbodiimides to form an intermediate acyl chloride or ester.

    Amidation Reaction: The activated intermediate is then reacted with diethylamine under controlled conditions to form the diethylamide derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Trans 4-Hydroxycyclohexanecarboxylic acid diethylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

Trans 4-Hydroxycyclohexanecarboxylic acid diethylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans 4-Hydroxycyclohexanecarboxylic acid diethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Trans 4-Hydroxycyclohexanecarboxylic acid: The parent compound with similar structural features.

    Cyclohexanecarboxylic acid derivatives: Compounds with variations in the functional groups attached to the cyclohexane ring.

Uniqueness: Trans 4-Hydroxycyclohexanecarboxylic acid diethylamide is unique due to its specific diethylamide functional group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-4-hydroxycyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-12(4-2)11(14)9-5-7-10(13)8-6-9/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGAEHPNXCESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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